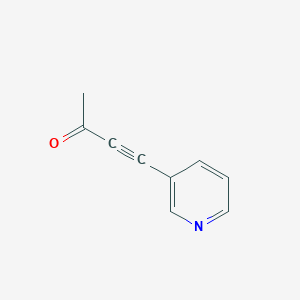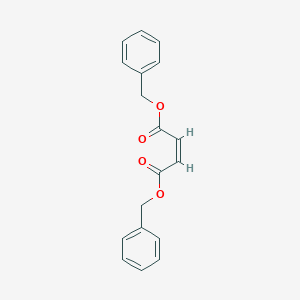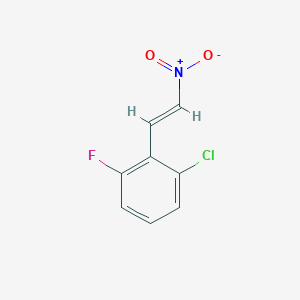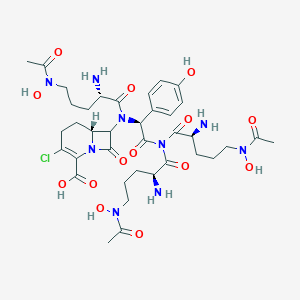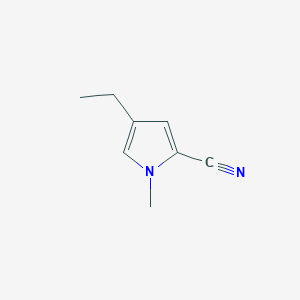
Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33))
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33)), also known as CCK-8, is a neuropeptide hormone that plays a crucial role in the regulation of digestion and appetite. It is synthesized and released by enteroendocrine cells in the small intestine and is also found in the brain and nervous system. CCK-8 has been the subject of extensive scientific research due to its potential therapeutic applications in various fields.
Mecanismo De Acción
Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33)) exerts its effects by binding to specific receptors in the body, known as CCK receptors. There are two types of CCK receptors, CCK1 and CCK2, which are found in different tissues and have different functions. Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33)) primarily binds to CCK1 receptors, which are found in the pancreas, gallbladder, and small intestine. Binding of Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33)) to CCK1 receptors stimulates the release of digestive enzymes and bile acids, as well as the contraction of the gallbladder and relaxation of the sphincter of Oddi. Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33)) also binds to CCK2 receptors, which are found in the brain and nervous system, and may play a role in the regulation of anxiety and stress.
Biochemical and Physiological Effects:
Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33)) has a variety of biochemical and physiological effects in the body. In addition to its effects on digestion and appetite, Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33)) has been shown to regulate the release of insulin and glucagon, as well as the absorption of nutrients in the small intestine. Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33)) also has effects on the cardiovascular system, including the regulation of blood pressure and heart rate. In the brain and nervous system, Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33)) has been implicated in the regulation of anxiety, stress, and mood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33)) in lab experiments is its well-characterized mechanism of action and receptor binding profile. This allows for precise control over the effects of Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33)) on different tissues and systems. However, one limitation of using Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33)) in lab experiments is its relatively short half-life, which may require frequent administration of the peptide to maintain its effects.
Direcciones Futuras
There are many potential future directions for research on Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33)). One area of interest is the development of novel CCK receptor agonists and antagonists for the treatment of digestive disorders, anxiety disorders, and cancer. Another area of interest is the exploration of the role of Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33)) in the regulation of metabolism and energy balance, and its potential applications in the treatment of obesity and diabetes. Additionally, further research is needed to fully understand the complex interactions between Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33)) and other hormones and neuropeptides in the body.
Métodos De Síntesis
Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33)) can be synthesized using solid-phase peptide synthesis (SPPS) methods. This involves the stepwise addition of amino acids to a growing peptide chain, with each amino acid being protected by a temporary blocking group. After the peptide chain is completed, the blocking groups are removed, and the peptide is purified using chromatography techniques.
Aplicaciones Científicas De Investigación
Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33)) has been extensively studied for its potential therapeutic applications in various fields, including gastroenterology, neurology, and oncology. In gastroenterology, Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33)) has been shown to stimulate the release of digestive enzymes and bile acids, making it a potential treatment for digestive disorders such as pancreatic insufficiency and gallbladder disease. In neurology, Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33)) has been implicated in the regulation of anxiety and stress, and may have potential applications in the treatment of anxiety disorders. In oncology, Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33)) has been shown to inhibit the growth of certain cancer cell lines, making it a potential anti-cancer agent.
Propiedades
Número CAS |
115136-01-1 |
|---|---|
Nombre del producto |
Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33)) |
Fórmula molecular |
C62H77N13O21S |
Peso molecular |
1372.4 g/mol |
Nombre IUPAC |
(3S)-3-[[2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]-[(2S)-2-amino-3-(4-nitrophenyl)propanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C62H77N13O21S/c1-3-5-10-46(71-56(84)43(64)26-36-17-23-40(77)24-18-36)57(85)68-33-51(78)69-48(28-37-31-66-45-12-8-7-9-41(37)45)59(87)72-47(11-6-4-2)58(86)73-50(30-54(82)96-97(93,94)95)62(90)74(60(88)44(65)27-34-13-19-38(20-14-34)75(91)92)61(89)49(29-53(80)81)70-52(79)32-67-55(83)42(63)25-35-15-21-39(76)22-16-35/h7-9,12-24,31,42-44,46-50,66,76-77H,3-6,10-11,25-30,32-33,63-65H2,1-2H3,(H,67,83)(H,68,85)(H,69,78)(H,70,79)(H,71,84)(H,72,87)(H,73,86)(H,80,81)(H,93,94,95)/t42-,43+,44+,46+,47+,48+,49+,50+/m1/s1 |
Clave InChI |
DHRNLWXNGMROCA-LFMQRFFJSA-N |
SMILES isomérico |
CCCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)OS(=O)(=O)O)C(=O)N(C(=O)[C@H](CC3=CC=C(C=C3)[N+](=O)[O-])N)C(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@@H](CC4=CC=C(C=C4)O)N)NC(=O)[C@H](CC5=CC=C(C=C5)O)N |
SMILES |
CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)OS(=O)(=O)O)C(=O)N(C(=O)C(CC3=CC=C(C=C3)[N+](=O)[O-])N)C(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N)NC(=O)C(CC5=CC=C(C=C5)O)N |
SMILES canónico |
CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)OS(=O)(=O)O)C(=O)N(C(=O)C(CC3=CC=C(C=C3)[N+](=O)[O-])N)C(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N)NC(=O)C(CC5=CC=C(C=C5)O)N |
Otros números CAS |
115136-01-1 |
Sinónimos |
CCK-TGNNO2P cholecystokinin (26-33), Tyr-Gly-(Nle(28,31),4-NO2-Phe(33)) cholecystokinin (26-33), tyrosyl-glycyl-(norleucyl(28,31))-para-NO2- Tyr-Gly-(28,31-Nle-33-p-NO2-Phe)-cholecystokinin (26-33) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Benz[e]indolium, 2-[6-(acetylphenylamino)-1,3,5-hexatrienyl]-1,1-dimethyl-3-(4-sulfobutyl)-, inner salt](/img/structure/B52984.png)
![2-[(3,5,6-Trimethylpyrazin-2-yl)oxy]ethan-1-ol](/img/structure/B52985.png)





![4-Cyano-5-(methylthio)-3-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid](/img/structure/B52998.png)

